molecular formula C20H15Cl2N3O4S B12128777 (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128777
M. Wt: 464.3 g/mol
InChI Key: DMAFTYLKXJINJR-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, substituted with dichlorobenzylidene and trimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dichlorobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide to yield the final thiazolo[3,2-b][1,2,4]triazole product. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Chemical Reactions Analysis

(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes and ketones, forming new carbon-carbon bonds and expanding its structural diversity.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials, including polymers and coordination complexes.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.

Comparison with Similar Compounds

(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

    Benzylidene derivatives: Compounds with benzylidene groups exhibit similar reactivity and can undergo analogous chemical reactions.

    Trimethoxyphenyl derivatives: These compounds possess trimethoxyphenyl groups, which contribute to their bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C20H15Cl2N3O4S

Molecular Weight

464.3 g/mol

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15Cl2N3O4S/c1-27-14-7-10(8-15(28-2)17(14)29-3)18-23-20-25(24-18)19(26)16(30-20)9-11-12(21)5-4-6-13(11)22/h4-9H,1-3H3/b16-9-

InChI Key

DMAFTYLKXJINJR-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.